molecular formula C12H13NO2S B2895094 2-(Oxan-4-yloxy)-1,3-benzothiazole CAS No. 2176069-21-7

2-(Oxan-4-yloxy)-1,3-benzothiazole

Cat. No.: B2895094
CAS No.: 2176069-21-7
M. Wt: 235.3
InChI Key: FPVSHYOBAMBJDP-UHFFFAOYSA-N
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Description

2-(Oxan-4-yloxy)-1,3-benzothiazole is an organic compound that features a benzothiazole ring substituted with an oxan-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yloxy)-1,3-benzothiazole typically involves the reaction of 1,3-benzothiazole with oxan-4-ol in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yloxy)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to dihydrobenzothiazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

2-(Oxan-4-yloxy)-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Oxan-4-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxan-4-yloxy group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Oxan-4-yloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a benzothiazole ring.

    2-(Oxan-4-yl)-N-({4-[(propan-2-yl)oxy]phenyl}methyl)propanamide: Contains an oxan-4-yl group but differs in the amide linkage and aromatic substitution.

Uniqueness

2-(Oxan-4-yloxy)-1,3-benzothiazole is unique due to the presence of both the benzothiazole ring and the oxan-4-yloxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(oxan-4-yloxy)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-2-4-11-10(3-1)13-12(16-11)15-9-5-7-14-8-6-9/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVSHYOBAMBJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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